molecular formula C16H20N2O2S B4431930 5-tert-butyl-N-3-isoxazolyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

5-tert-butyl-N-3-isoxazolyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B4431930
M. Wt: 304.4 g/mol
InChI Key: LMQWGMOHCKLNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-N-3-isoxazolyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. TAK-915 belongs to a class of compounds called benzothiophenes, which have been shown to have neuroprotective and cognitive-enhancing effects.

Mechanism of Action

5-tert-butyl-N-3-isoxazolyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide acts as a selective antagonist of the GABA-A α5 receptor subtype, which is predominantly expressed in the hippocampus, a brain region that is critical for learning and memory. By blocking the activity of this receptor subtype, this compound enhances the activity of other neurotransmitter systems that are involved in cognitive function, such as acetylcholine and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include increased levels of acetylcholine and glutamate in the hippocampus, enhanced synaptic plasticity, and increased neurogenesis. This compound has also been shown to reduce the levels of beta-amyloid, a protein that forms plaques in the brains of Alzheimer's patients.

Advantages and Limitations for Lab Experiments

One advantage of 5-tert-butyl-N-3-isoxazolyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is that it has a high degree of selectivity for the GABA-A α5 receptor subtype, which reduces the risk of unwanted side effects. However, the compound is still in the early stages of development and further research is needed to fully understand its pharmacological properties and potential therapeutic applications.

Future Directions

There are several future directions for research on 5-tert-butyl-N-3-isoxazolyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. One area of focus is the development of more potent and selective compounds that target the GABA-A α5 receptor subtype. Another area of interest is the investigation of the long-term effects of this compound on cognitive function and brain health. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in human patients with cognitive disorders.

Scientific Research Applications

5-tert-butyl-N-3-isoxazolyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders. Preclinical studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and other cognitive impairments. The compound has also been shown to have neuroprotective effects and to promote the growth and survival of neurons.

properties

IUPAC Name

5-tert-butyl-N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-16(2,3)11-4-5-12-10(8-11)9-13(21-12)15(19)17-14-6-7-20-18-14/h6-7,9,11H,4-5,8H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQWGMOHCKLNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C=C(S2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-tert-butyl-N-3-isoxazolyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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5-tert-butyl-N-3-isoxazolyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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5-tert-butyl-N-3-isoxazolyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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5-tert-butyl-N-3-isoxazolyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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5-tert-butyl-N-3-isoxazolyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 6
5-tert-butyl-N-3-isoxazolyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

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